

In-Depth Technical Guide to KM91104: A Selective V-ATPase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and experimental applications of **KM91104**, a potent and selective inhibitor of Vacuolar-type H+-ATPase (V-ATPase).

Core Molecular and Physicochemical Data

KM91104 is a cell-permeable small molecule that has garnered significant interest for its specific inhibition of V-ATPase, a key proton pump involved in a variety of physiological and pathological processes. Its fundamental properties are summarized below.

Property	Value	Reference(s)
Molecular Weight	272.26 g/mol	[1][2][3]
Chemical Formula	C14H12N2O4	[1][2][3]
CAS Number	304481-60-5	[2]
Appearance	Off-white solid	[3]
Solubility	Soluble in DMSO (up to 100 mg/mL)	[3]
Storage Conditions	Store at -20°C for long-term stability.	[1][3]



Mechanism of Action and Biological Activity

KM91104 exerts its inhibitory effect by specifically targeting the interaction between the a3 and B2 subunits of the V-ATPase complex. This disruption of the V-ATPase machinery leads to the inhibition of proton translocation, which is crucial for the acidification of various intracellular compartments and the extracellular space in specialized cells like osteoclasts.

The inhibitory potency of **KM91104** has been quantified in vitro:

Parameter	Value	Cell Model/System
V-ATPase Inhibition IC₅o	2.3 μΜ	In vitro biochemical assay
Osteoclast Resorption IC50	1.2 μΜ	RANKL-differentiated RAW 264.7 cells on synthetic hydroxyapatite and dentin

Notably, **KM91104** has been shown to inhibit osteoclast resorption without significantly affecting the viability of RANKL-differentiated RAW 264.7 cells, highlighting its potential as a specific tool for studying osteoclast function.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **KM91104**.

V-ATPase Activity Assay (Adapted from Malachite Green Phosphate Assay)

This protocol is adapted for measuring the activity of V-ATPase in the presence of inhibitors like **KM91104**. The principle lies in the colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis by V-ATPase.

Materials:

- Purified V-ATPase enzyme preparation
- KM91104 stock solution (in DMSO)



- ATP solution
- Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT)
- Malachite Green Reagent (freshly prepared)
- Phosphate standard solution
- 96-well microplate
- Spectrophotometer

Procedure:

- Reaction Setup: In a 96-well plate, add the assay buffer, varying concentrations of KM91104 (or vehicle control), and the purified V-ATPase enzyme. Pre-incubate for 10-15 minutes at room temperature.
- Initiate Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km of the enzyme.
- Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent will react with the liberated Pi to produce a colored complex.
- Measurement: Measure the absorbance at a wavelength of 620-650 nm using a spectrophotometer.
- Data Analysis: Construct a phosphate standard curve to determine the amount of Pi produced in each reaction. Calculate the percentage of V-ATPase inhibition for each concentration of KM91104.

Osteoclast Resorption Pit Assay

This assay is used to assess the functional consequence of V-ATPase inhibition by **KM91104** on the bone-resorbing activity of osteoclasts.



Materials:

- RAW 264.7 cells
- α-MEM (Minimum Essential Medium Alpha) supplemented with 10% FBS and antibiotics
- Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-kB Ligand)
- Bone-mimetic coated plates (e.g., dentin slices or calcium phosphate-coated plates)
- KM91104 stock solution (in DMSO)
- TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
- Toluidine blue or other suitable stain for resorption pits

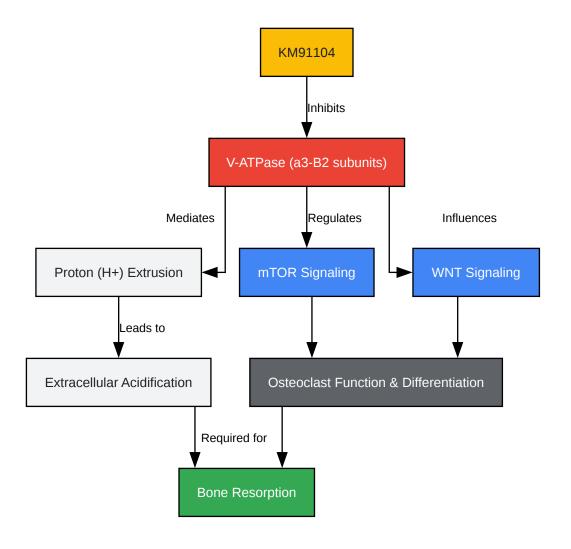
Procedure:

- Cell Seeding: Seed RAW 264.7 cells onto the bone-mimetic substrates in a multi-well plate.
- Osteoclast Differentiation: Induce differentiation into osteoclasts by treating the cells with RANKL (typically 50-100 ng/mL) for 4-6 days. Replace the medium every 2-3 days.
- Inhibitor Treatment: Once mature, multinucleated osteoclasts are formed, treat the cells with varying concentrations of **KM91104** (or vehicle control) for an additional 24-48 hours.
- Cell Staining (Optional): To visualize osteoclasts, fix the cells and stain for TRAP, a marker enzyme for osteoclasts.
- Pit Visualization: Remove the cells from the substrate using a cell lysis buffer or sonication.
- Pit Staining: Stain the resorption pits with a suitable dye (e.g., toluidine blue for dentin slices).
- Image Analysis: Acquire images of the resorption pits using a microscope and quantify the resorbed area using image analysis software (e.g., ImageJ).

Signaling Pathways and Logical Relationships



The inhibition of V-ATPase by **KM91104** has downstream consequences on cellular signaling pathways that are critical for osteoclast function and bone homeostasis.



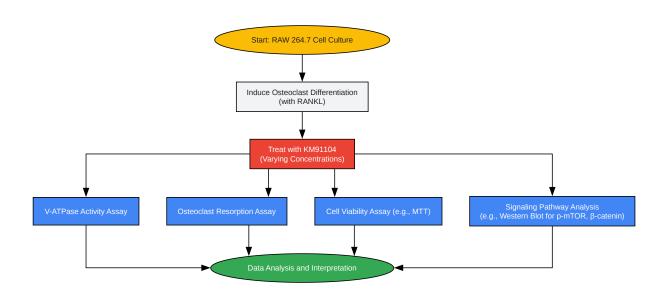
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Caption: Proposed signaling cascade following V-ATPase inhibition by KM91104 in osteoclasts.

The diagram above illustrates the proposed mechanism of action for **KM91104**. By inhibiting the V-ATPase, **KM91104** directly blocks proton extrusion, which is essential for creating the acidic microenvironment required for bone matrix dissolution by osteoclasts. Furthermore, V-ATPase activity is known to be linked to the regulation of key cellular signaling pathways such as mTOR and WNT, both of which play crucial roles in osteoclast differentiation and function. Disruption of V-ATPase function by **KM91104** is therefore expected to modulate these pathways, leading to a comprehensive inhibition of bone resorption.



Experimental Workflow for Investigating KM91104 Effects



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